2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide
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Overview
Description
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a hydroxyphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable hydroxyphenylpropyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The hydroxyphenylpropyl moiety may also interact with biological membranes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: Similar structure but with a hydroxymethyl group instead of a hydroxyphenylpropyl group.
2-Chloro-N-phenylacetamide: Contains a phenyl group instead of a hydroxyphenylpropyl group.
Uniqueness
2-Chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide is unique due to the presence of both a chloroacetamide group and a hydroxyphenylpropyl moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(3-hydroxy-2-methyl-2-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(9-15,8-14-11(16)7-13)10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRCJJHAONNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCl)(CO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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